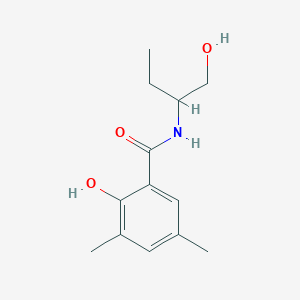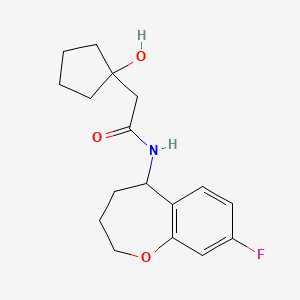
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide, also known as BML-275, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis.
作用機序
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide acts as a selective inhibitor of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low glucose or oxygen levels, and promotes energy conservation and production. 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide binds to the catalytic subunit of AMPK and prevents its activation by upstream kinases, leading to a decrease in cellular energy expenditure and an increase in cellular proliferation.
Biochemical and Physiological Effects:
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of cellular energy expenditure and promotion of cellular proliferation
- Induction of autophagy and apoptosis in cancer cells
- Improvement of glucose metabolism and insulin sensitivity in diabetic animal models
- Protection against ischemic injury in the heart and brain
- Reduction of inflammation and oxidative stress in various disease models
実験室実験の利点と制限
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has several advantages as a tool compound for studying AMPK, including its high selectivity and potency, as well as its well-established synthesis method. However, there are also limitations to using 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide in lab experiments, such as its potential off-target effects and the need for careful dosing and timing to avoid unintended consequences.
将来の方向性
There are many future directions for research on 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide and its potential therapeutic applications. Some possible areas of investigation include:
- Optimization of the synthesis method to improve yield and purity of 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide
- Development of more selective and potent AMPK inhibitors for use in clinical settings
- Investigation of the role of AMPK in other disease states, such as neurodegenerative disorders and infectious diseases
- Exploration of the potential use of 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide as a cancer therapy, either alone or in combination with other drugs
- Investigation of the long-term effects of AMPK inhibition on cellular metabolism and physiology
In conclusion, 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide is a selective inhibitor of AMPK that has been extensively studied for its potential therapeutic applications. This molecule has a well-established synthesis method and has been used as a tool compound to investigate the role of AMPK in various cellular processes. While there are limitations to using 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide in lab experiments, its potential benefits as a therapeutic agent make it an exciting area of research for the future.
合成法
The synthesis of 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethyl-4-hydroxybenzoic acid with 2-bromo-1-butanol in the presence of a base catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide.
科学的研究の応用
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has been widely used in scientific research as a tool compound to study the role of AMPK in various cellular processes. This molecule has been shown to inhibit the activity of AMPK in a dose-dependent manner, leading to a decrease in cellular energy expenditure and an increase in cellular proliferation. Additionally, 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has been used to investigate the role of AMPK in cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-10(7-15)14-13(17)11-6-8(2)5-9(3)12(11)16/h5-6,10,15-16H,4,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGOCLJVZAZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC(=CC(=C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-3-methylpyridin-2-one](/img/structure/B6637858.png)
![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)

![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)